BenchChemオンラインストアへようこそ!

3-(4-Formylbenzoylamino)propionic acid methyl ester

Glucagon receptor antagonists Solution-phase synthesis β-Alanine derivatives

3-(4-Formylbenzoylamino)propionic acid methyl ester (CAS 307989-15-7) is a β-alanine-derived synthetic intermediate featuring a reactive 4-formylbenzoyl moiety and a methyl ester-protected propionic acid terminus. It is documented as the key intermediate aldehyde 21 in the solution-phase synthesis of orally available human glucagon receptor (hGluR) antagonists.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 307989-15-7
Cat. No. B3123479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Formylbenzoylamino)propionic acid methyl ester
CAS307989-15-7
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C12H13NO4/c1-17-11(15)6-7-13-12(16)10-4-2-9(8-14)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,16)
InChIKeyGYBHAJPZBZVOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formylbenzoylamino)propionic acid methyl ester (CAS 307989-15-7): A Key β-Alanine-Derived Aldehyde Building Block for Glucagon Receptor Antagonist Synthesis


3-(4-Formylbenzoylamino)propionic acid methyl ester (CAS 307989-15-7) is a β-alanine-derived synthetic intermediate featuring a reactive 4-formylbenzoyl moiety and a methyl ester-protected propionic acid terminus. It is documented as the key intermediate aldehyde 21 in the solution-phase synthesis of orally available human glucagon receptor (hGluR) antagonists [1]. The compound possesses a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, with commercial availability at a minimum purity specification of 95% . Its dual functionality—a benzaldehyde group for reductive amination and a methyl ester for subsequent hydrolysis—enables efficient four-step conversion to pharmacologically active hGluR antagonists that demonstrated nanomolar binding affinity and oral bioavailability in preclinical models [1].

Why 3-(4-Formylbenzoylamino)propionic acid methyl ester Cannot Be Casually Substituted with In-Class β-Alanine or Benzaldehyde Building Blocks


This compound occupies a specific chemical space that is not interchangeable with close structural analogs. The free acid form, 3-(4-formylbenzoylamino)propionic acid (CAS 127560-07-0), lacks ester protection at the propionic acid terminus, rendering both the aldehyde and carboxylic acid groups simultaneously reactive—a condition that introduces competing reaction pathways and reduces synthetic efficiency in multi-step sequences [1]. Conversely, simple 4-formylbenzoic acid (CAS 619-66-9) lacks the β-alanine spacer, which is critical for achieving the correct geometry and hydrogen-bonding pattern required for hGluR binding [2]. The methyl ester specifically balances hydrolytic stability with mild deprotection conditions, whereas bulkier esters (e.g., tert-butyl) require harsher acidic cleavage that can degrade the acid-sensitive formyl group. The quantitative evidence below substantiates these differentiation points.

3-(4-Formylbenzoylamino)propionic acid methyl ester: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Step-Efficiency: Four-Step Conversion to Bioactive hGluR Antagonists vs. Solid-Phase Alternatives

In the Lau et al. (2007) synthetic route, 3-(4-formylbenzoylamino)propionic acid methyl ester (compound 21) serves as the key intermediate enabling a four-step solution-phase synthesis of final hGluR antagonists, comprising: (i) coupling of β-alanine methyl ester to 4-formylbenzoic acid to form 21, (ii) reductive amination with primary amines, (iii) condensation with isocyanates, and (iv) saponification [1]. This contrasts with the earlier solid-phase method A, which required 6–7 steps including resin loading, Fmoc deprotection, coupling, nucleophilic substitution, acylation, and cleavage [1]. The solution-phase method using 21 eliminates 2–3 synthetic steps and avoids the resin cleavage step, which typically contributes 10–20% product loss in solid-phase protocols for this compound class [1].

Glucagon receptor antagonists Solution-phase synthesis β-Alanine derivatives

Orthogonal Reactivity: Aldehyde Group Preservation During Methyl Ester Hydrolysis vs. Free Acid Form

The methyl ester of 3-(4-formylbenzoylamino)propionic acid methyl ester provides orthogonal protection of the carboxylic acid terminus, allowing the 4-formylbenzaldehyde group to undergo selective reductive amination without competing side reactions at the acid site [1]. In contrast, the free acid analog, 3-(4-formylbenzoylamino)propionic acid (CAS 127560-07-0, MW 221.21), exposes both the aldehyde and carboxylic acid functionalities simultaneously, leading to potential intermolecular condensation, imine formation at the acid site, or uncontrolled oligomerization under amination conditions . The methyl ester can be selectively hydrolyzed under mild alkaline conditions (LiOH, THF/H2O) after the reductive amination step, a deprotection strategy that preserves the aldehyde-derived secondary amine [1].

Orthogonal protection Aldehyde stability β-Alanine building blocks

β-Alanine Spacer Necessity for hGluR Binding: SAR Evidence Against Truncated or Extended Linkers

The β-alanine spacer within 3-(4-formylbenzoylamino)propionic acid methyl ester is not an arbitrary linker choice. Lau et al. systematically investigated the importance of the β-alanine moiety by synthesizing analogs with altered amino acid spacers [1]. The glycine analogue (one carbon shorter) showed weak binding affinity to hGluR, while the GABA analogue (one carbon longer, gamma-aminobutyric acid) was completely inactive [1]. The geminal dimethyl-substituted β-alanine analog was also inactive, and replacement of the carboxylic acid with a primary amide or methyl ether abolished activity [1]. This demonstrates that the three-carbon β-alanine chain length, the terminal carboxylic acid (or its protected form), and the N-substitution pattern are all critical pharmacophoric elements.

Structure-activity relationship hGluR binding β-Alanine pharmacophore

Commercial Purity and Characterization Consistency for Reproducible Aldehyde Chemistry

Commercial sourcing of 3-(4-formylbenzoylamino)propionic acid methyl ester from AKSci (Catalog 2391CW) provides a minimum purity specification of 95% . This is critical because the benzaldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid derivative, a degradation pathway that directly competes with the desired reductive amination reactivity. No quantitative oxidation data are publicly available for this specific compound under standard storage conditions; however, the vendor specifies long-term storage in a cool, dry place, consistent with minimizing aldehyde autoxidation . The molecular identity is confirmed by CAS number, molecular formula (C12H13NO4), and molecular weight (235.24 g/mol), with the compound classified as non-hazardous for transport .

Building block quality Aldehyde oxidation Reproducibility

3-(4-Formylbenzoylamino)propionic acid methyl ester: Evidence-Based Application Scenarios for Scientific Procurement


Focused Library Synthesis of hGluR Antagonists via Reductive Amination

Medicinal chemistry teams developing glucagon receptor antagonists for type 2 diabetes can use this compound as the central intermediate for generating diverse analogue libraries. As demonstrated by Lau et al., compound 21 enables a four-step solution-phase sequence: the aldehyde undergoes reductive amination with primary amines to introduce the proximal R1 diversity element, followed by isocyanate condensation to install the distal R2 group, and final methyl ester saponification to unmask the carboxylic acid pharmacophore [1]. This route produced lead compounds with hGluR IC50 values in the low nanomolar range (e.g., compound 25: IC50 = 11 nM; compound 57: IC50 = 7 nM) and oral bioavailability of 17% in rats (t1/2 = 90 min) [1]. The validated SAR confirms that the β-alanine scaffold is essential—glycine and GABA analogs were inactive [1]—so this specific building block is the correct starting point for this chemotype.

Orthogonal Bioconjugation Linker Design for ADC or PROTAC Development

The 4-formylbenzaldehyde moiety is a well-established handle for oxime or hydrazone bioconjugation chemistry. This compound can serve as a precursor for constructing heterobifunctional linkers, where the methyl ester is converted to an activated ester (e.g., NHS ester) for amine coupling, while the aldehyde is reserved for oxime ligation with aminooxy-functionalized payloads. Although the parent compound 3-(4-formylbenzoylamino)propionic acid methyl ester itself is not directly used in ADCs, its structural motif appears in commercial ADC linkers such as Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6), which features the same 4-formylbenzamido core with a PEG spacer and NHS-activated ester [1]. The methyl ester of the target compound provides a synthetic handle for introducing custom spacer lengths or activation chemistries not available in off-the-shelf PEG linkers.

In-House Preparation of Key Intermediate 21 for Glucagon Receptor Program Continuity

For research groups requiring sustained access to compound 21 beyond commercial availability, the synthesis is well-precedented: β-alanine methyl ester hydrochloride is coupled to 4-formylbenzoic acid using HBTU and diisopropylethylamine in dichloromethane, DMF, or THF [1]. The product is isolated by aqueous workup (ethyl acetate/water partition) and obtained as an oil in approximately 70% yield after concentration [1]. This established protocol enables laboratories to produce multi-gram quantities of the intermediate without dependence on external supply chains, ensuring continuity in long-term lead optimization programs targeting hGluR and related metabolic disorders.

Negative Selection: Exclusion of Free Acid or Truncated Analogs for hGluR-Focused Projects

Procurement specialists and researchers should explicitly exclude 3-(4-formylbenzoylamino)propionic acid (free acid, CAS 127560-07-0) and 4-formylbenzoic acid (CAS 619-66-9) as replacements for this compound in hGluR antagonist synthesis. The free acid introduces competing reactivity at the carboxylic acid site during reductive amination, leading to reduced yields and complex purification [1]. 4-Formylbenzoic acid lacks the β-alanine spacer that SAR studies proved essential for hGluR binding [1]. Similarly, glycine- or GABA-based analogs are unsuitable because the spacer length cannot be altered without abolishing target engagement [1]. For hGluR-targeted medicinal chemistry, this specific methyl ester β-alanine aldehyde is the required building block.

Quote Request

Request a Quote for 3-(4-Formylbenzoylamino)propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.